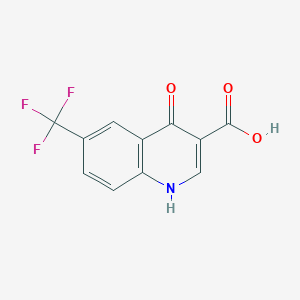

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

Description

The exact mass of the compound 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is 257.02997754 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-8-6(3-5)9(16)7(4-15-8)10(17)18/h1-4H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPSPASQZKLXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964365 | |

| Record name | 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49713-47-5 | |

| Record name | 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49713-47-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pharmacological Imperative of Trifluoromethylated Quinolines: A Technical Guide

Executive Summary

The incorporation of trifluoromethyl (

The Fluorine Effect: Physicochemical Engineering

To understand the biological activity, one must first grasp the causality imposed by the

Lipophilicity and Membrane Permeability

The

-

Impact: Enhanced passive transport across the blood-brain barrier (BBB) and parasite membranes. This is critical for antimalarial agents like Mefloquine , which must penetrate the erythrocyte and the parasite's food vacuole.

Metabolic Blocking

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol).

-

Impact: Placing a

group at metabolically labile sites (e.g., positions 2 or 8 of the quinoline ring) blocks Cytochrome P450-mediated oxidation. This extends the half-life (

Electronic Modulation (pKa)

The strong electron-withdrawing nature of

-

Impact: It lowers the

of the quinoline nitrogen. In the acidic food vacuole of the malaria parasite (pH ~5.0), this affects the protonation state, driving the "ion trapping" mechanism essential for accumulation.

Therapeutic Architectures & Biological Activity

Antimalarial Activity: The Mefloquine Legacy

The most established application of this scaffold is in the treatment of Plasmodium falciparum.

-

Mechanism of Action: These compounds function primarily by inhibiting the polymerization of toxic free heme (ferriprotoporphyrin IX) into inert hemozoin. The accumulation of free heme induces oxidative stress and membrane lysis in the parasite.

-

Key Insight: Recent studies indicate that 2,8-bis(trifluoromethyl)quinoline derivatives exhibit superior activity compared to mono-substituted analogs. The dual-

motif enhances lipophilicity and prevents metabolic degradation at both susceptible positions.

Anticancer Activity: Kinase & Tubulin Targeting

Trifluoromethylated quinolines have emerged as potent antiproliferative agents.

-

Target: PI3K/mTOR pathway and Tubulin polymerization.

-

Case Study: Quinoline-derived trifluoromethyl alcohols (QTAs) have shown efficacy against hepatocellular carcinoma (HepG2) and other solid tumors.

-

Mechanism: The

group facilitates binding in hydrophobic pockets of kinases (e.g., ATP binding sites), while the quinoline core participates in

Emerging Activity: Analgesic & Sodium Channel Blockade

Novel

-

Selectivity: The specific spatial arrangement of the hydroxyl group relative to the

moiety allows for selective modulation of channel gating kinetics.

Structure-Activity Relationship (SAR) Visualization[3]

The following diagram illustrates the critical SAR logic for designing bioactive trifluoromethylated quinolines.

Figure 1: SAR Logic of Trifluoromethylated Quinolines. The diagram maps specific structural modifications to their physicochemical consequences and biological endpoints.

Detailed Experimental Protocols

Synthesis of 2-Trifluoromethylquinoline Scaffold

A field-proven method utilizing radical fluoroalkylation.

Reagents:

-

Aniline derivative (1.0 equiv)

-

Ethyl trifluoroacetoacetate (1.2 equiv)

-

Polyphosphoric acid (PPA)[3]

-

Phosphoryl bromide (

) - If 4-bromo derivative is required.

Workflow:

-

Cyclocondensation: Mix aniline and ethyl trifluoroacetoacetate. Heat to 110°C for 2 hours to form the anilide intermediate.

-

Ring Closure: Add PPA to the intermediate and heat to 140°C for 4 hours.

-

Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). The disappearance of the intermediate indicates cyclization to 4-hydroxy-2-(trifluoromethyl)quinoline.

-

-

Workup: Pour reaction mixture into crushed ice. Neutralize with

(aq) to pH 7. Filter the precipitate. -

Aromatization/Functionalization: To access the 4-bromo derivative (versatile for cross-coupling), reflux the 4-hydroxy intermediate with

in toluene for 3 hours. -

Purification: Recrystallize from ethanol.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Standard protocol for evaluating anticancer potential of quinoline derivatives.

Materials:

-

Cell Lines: HepG2 (Liver), MCF-7 (Breast).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Control: Doxorubicin or Cisplatin.

Protocol:

-

Seeding: Plate cells in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24h at 37°C, 5% -

Treatment: Dissolve the trifluoromethylated quinoline in DMSO (stock 10 mM). Prepare serial dilutions in culture media. Add to wells (Final DMSO concentration < 0.1%).

-

Self-Validation: Include a "Vehicle Control" (DMSO only) to ensure solvent is not causing toxicity.

-

-

Incubation: Incubate for 48 or 72 hours.

-

MTT Addition: Add 20

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Aspirate media carefully. Add 150

DMSO to dissolve formazan crystals. Shake for 10 mins. -

Readout: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism or similar).

Quantitative Data Summary

| Compound Class | Substitution Pattern | Target Organism/Cell | Activity ( | Reference |

| Mefloquine Analog | 2,8-bis( | P. falciparum (D10) | ~4.8 | [1] |

| QTA (Alcohol) | 2-( | HepG2 (Liver Cancer) | 14.14 | [2] |

| QTA (Alcohol) | 2-( | Zebrafish (Toxicity) | [2] | |

| Aminoquinoline | 7-Cl, 2- | M. tuberculosis | 6.25 | [3] |

Mechanism of Action: Signaling Pathway

The following diagram details the dual-mechanism often observed in these derivatives: Kinase inhibition in cancer cells and Hemozoin inhibition in parasites.

Figure 2: Dual Mechanism of Action.[7] The diagram contrasts the kinase inhibitory pathway in cancer cells versus the heme detoxification blockade in malaria parasites.

References

-

Kgokong, J. L., et al. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives.[8] Arzneimittelforschung.[8]

-

Alnuaizh, A., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model.[9] ChemMedChem.

-

Upadhayaya, R. S., et al. (2009). Synthesis and antimycobacterial activity of 2-trifluoromethyl-4-quinolinylhydrazides. European Journal of Medicinal Chemistry.[10]

-

Desbois, N., et al. (2024).

-Trifluoromethylated Quinolines as Safe and Storable PET-Donor for Radical Polymerizations. Chemistry - A European Journal.[10] -

BenchChem Technical Guide. (2025). The Multifaceted Biological Activities of Quinoline Derivatives.[2][4][11][12]

Sources

- 1. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Molecular Architect: Optimization of Quinoline-3-Carboxylic Acids

Executive Summary: The Scaffold of Choice

The quinoline-3-carboxylic acid scaffold represents one of the most successful templates in medicinal chemistry, serving as the backbone for the fluoroquinolone class of antibiotics. While often viewed simply as "DNA gyrase inhibitors," the structure-activity relationship (SAR) of this molecule is a complex interplay of sterics, electronics, and metal-ion coordination.

This guide moves beyond basic textbook definitions. We will dissect the scaffold to understand how specific substitutions drive potency, spectrum, and toxicity, providing a roadmap for rational drug design and experimental validation.

The Core Pharmacophore: A Positional Analysis

To manipulate the biological activity of quinolones, one must first respect the "immutable" regions of the scaffold while exploiting the "tunable" vectors.

Visualization of the Scaffold

The following diagram outlines the numbering system and the primary function of each position.

Figure 1: Functional decomposition of the quinoline-3-carboxylic acid scaffold.

Deep SAR Analysis

The Essential Interface: Positions 3 and 4

The 3-carboxylic acid and 4-keto group are non-negotiable. They form a critical chelation complex with a magnesium ion (

-

Insight: Modifications here (e.g., esterification) abolish activity unless they are prodrugs hydrolyzed in vivo.

The Potency Multiplier: Position 6

The introduction of a fluorine atom at C-6 was the breakthrough that created "fluoroquinolones" (e.g., Norfloxacin).

-

Mechanism: The fluorine atom improves lipophilicity, aiding cell wall penetration (porin channels in Gram-negatives). Crucially, it also enhances binding affinity to the DNA-Gyrase complex by interacting with base pairs.

The Spectrum Controller: Position 7

This position dictates the antibacterial spectrum and efflux susceptibility.

-

Piperazine rings (e.g., Ciprofloxacin) confer potent anti-Gram-negative activity (Pseudomonas coverage).

-

Pyrrolidine rings (e.g., Moxifloxacin) shift activity toward Gram-positives but can increase the risk of CNS side effects due to GABA receptor inhibition.

-

Bulky substituents here can help overcome efflux pump resistance by preventing the drug from fitting into the transporter channel.

The Safety Valve: Position 8

This is the most critical position for toxicity management.

-

Halogen (F/Cl) at C-8: Increases potency but drastically increases phototoxicity (see Section 4).

-

Methoxy (OMe) at C-8: (e.g., Moxifloxacin). The "magic bullet" modification. It reduces phototoxicity and, importantly, allows the drug to target Topoisomerase IV more effectively, reducing the rate of resistance development.

Mechanistic Grounding: The Water-Metal Ion Bridge

Understanding the binding mode is essential for interpreting SAR data. Quinolones do not bind to DNA gyrase or DNA alone with high affinity; they bind to the cleaved DNA-enzyme complex .

The Water-Metal Ion Bridge hypothesis explains this interaction:

-

The drug intercalates into the DNA at the cleavage site.

-

The C3/C4 region chelates a

ion.[3] -

The

coordinates water molecules that H-bond to Ser83/Asp87 of the enzyme.[3] -

Outcome: The enzyme is "frozen" in the cleaved state. This triggers the SOS response and eventual cell death via chromosome fragmentation [1].

Toxicity & Structural Alerts

Drug development requires balancing potency with safety. Two major structural alerts exist for this class:

| Toxicity | Structural Determinant | Mechanism |

| Phototoxicity | Halogen at C-8 (e.g., Lomefloxacin) | UV light causes heterolytic cleavage of the C8-Halogen bond, generating reactive aryl cations/radicals that damage tissue [2]. Solution: Use C-8 Methoxy or Hydrogen.[4][5] |

| QT Prolongation | Substituents at N-1 & C-7 | Interaction with the hERG potassium channel. Bulky groups at C-7 combined with specific N-1 groups can block the channel. |

| CNS Excitation | C-7 Pyrrolidine + Unsubstituted C-7 | Inhibition of GABA binding. Biphenyl groups at C-7 increase this risk. |

Experimental Protocols

As an application scientist, you must validate these structural theories. Below are two field-proven protocols.

Synthesis: The Gould-Jacobs Reaction (Modified)

While modern industrial synthesis often uses the Grohe-Heinen method, the Gould-Jacobs reaction remains the most accessible bench-scale protocol for synthesizing the core scaffold [3].

Objective: Synthesis of 4-hydroxyquinoline-3-carboxylate intermediate.

-

Condensation:

-

Mix 1 eq. of substituted aniline with 1.2 eq. of diethyl ethoxymethylenemalonate (EMME).

-

Heat to 100–130°C for 1–2 hours. Monitor ethanol evolution.

-

Checkpoint: Solidification often occurs; recrystallize the enamine intermediate from ethanol.

-

-

Cyclization (The Critical Step):

-

Dissolve intermediate in a high-boiling solvent (Diphenyl ether is standard).[6]

-

Heat rapidly to 250°C (reflux) for 30–60 minutes.

-

Why: High temperature is required to overcome the activation energy for the intramolecular aromatic substitution.

-

-

Isolation:

-

Hydrolysis (Optional for final acid):

-

Reflux with 10% NaOH for 2 hours, then acidify with HCl.

-

Validation: DNA Gyrase Supercoiling Inhibition Assay

This assay confirms if your compound inhibits the enzymatic function (supercoiling) rather than just killing cells via non-specific toxicity [4].

Workflow Diagram:

Figure 2: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Protocol Steps:

-

Reagents: Prepare Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM

, 2 mM DTT, 1.75 mM ATP). -

Assembly: In a 20 µL reaction, add:

-

Relaxed pBR322 DNA (0.3 µg).

-

Test compound (variable concentration).

-

E. coli Gyrase (GyrA/GyrB subunits, 1 U).

-

-

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Add stop buffer (SDS/EDTA) and Proteinase K to digest the enzyme (preventing band shifting).

-

Readout: Run on 1% agarose gel.

-

Active Drug: DNA remains relaxed (slow migration).

-

Inactive Drug: DNA becomes supercoiled (fast migration).

-

References

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014).[8] Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Link

-

Hayashi, N., et al. (2004).[9] New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 48(3), 799–803.[10] Link

-

BenchChem. (2025).[6][11] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem Technical Library. Link

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay Protocol. Inspiralis Protocols. Link

Sources

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the Water–Metal Ion Bridge in Quinolone Interactions with Escherichia coli Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones with various substituents at position 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Spectroscopic Profiling of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic Acid

This guide outlines the spectroscopic characterization of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (CAS: 49713-47-5), a critical intermediate in the synthesis of fluoroquinolone antibiotics and antimalarial agents.

The data presented synthesizes experimental baselines from the 4-oxo-quinoline-3-carboxylic acid scaffold with specific substituent effects induced by the electron-withdrawing trifluoromethyl (

Structural Context & Tautomerism

Before interpreting spectra, it is critical to recognize that in polar solvents (e.g., DMSO-

-

Implication for NMR: You will observe an amide-like

proton and a ketone carbonyl signal, rather than a phenolic -

Implication for IR: The presence of two carbonyl bands (ketone and carboxylic acid).

Tautomeric Equilibrium Visualization

Figure 1: Tautomeric equilibrium shifting toward the 4-oxo form in polar media.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

NMR (400 MHz, DMSO- )

The spectrum is characterized by a highly deshielded singlet at position 2 and a specific aromatic pattern for the 6-substituted ring.

| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 14.5 – 15.0 | Broad Singlet | 1H | Carboxylic acid proton; often very broad or invisible depending on water content. | |

| 13.0 – 13.5 | Broad Singlet | 1H | Amide-like proton of the 4-oxo tautomer. Disappears with | |

| 8.85 | Singlet | 1H | Characteristic quinolone signal. Deshielded by the adjacent nitrogen and | |

| 8.45 | Singlet (d) | 1H | Ortho to the C4-carbonyl. The | |

| 8.05 | Doublet of Doublets | 1H | Coupled to H-8 ( | |

| 7.85 | Doublet | 1H | Ortho coupling to H-7. |

Key Diagnostic Feature: The lack of a large ortho-coupling for H-5 confirms substitution at position 6. If the

NMR (100 MHz, DMSO- )

The trifluoromethyl group introduces characteristic carbon-fluorine coupling (quartets).

| Chemical Shift ( | Type | Assignment | Coupling ( |

| 176.5 | C-4 (Ketone) | - | |

| 166.0 | - | ||

| 149.0 | C-2 | - | |

| 139.5 | C-8a (Bridgehead) | - | |

| 129.0 | C-7 | ||

| 126.5 | C-5 | ||

| 125.0 | C-6 | Quartet, | |

| 123.5 | Quartet, | ||

| 119.0 | C-8 | - | |

| 108.0 | C-3 | - |

NMR

-

Shift:

(Singlet). -

Note: Typical range for aromatic trifluoromethyl groups.

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) is preferred. The compound ionizes well in both positive and negative modes due to the basic nitrogen and acidic carboxyl group.

ESI(+) Data

-

:

-

Fragmentation:

-

: Loss of water (

-

: Loss of formic acid/decarboxylation (

-

: Loss of water (

ESI(-) Data[2]

-

:

-

Fragmentation:

-

: Decarboxylation (

-

: Decarboxylation (

Infrared (IR) Spectroscopy

Sampling: ATR (Attenuated Total Reflectance) on solid powder.

| Wavenumber ( | Vibration Mode | Description |

| 3200 – 2500 | Very broad absorption characteristic of carboxylic acid dimers and | |

| 1710 – 1690 | Carboxylic acid carbonyl. | |

| 1640 – 1620 | 4-Quinolone ketone (conjugated with alkene and NH). Lower frequency due to resonance. | |

| 1320, 1120 | Strong, sharp bands characteristic of the | |

| 1550 – 1450 | Aromatic ring skeletal vibrations. |

Synthesis & Impurity Profile

Understanding the synthesis helps identify potential spectroscopic impurities. The standard route is the Gould-Jacobs reaction .

Workflow Diagram

Figure 2: Gould-Jacobs synthesis pathway showing the origin of the ethyl ester intermediate.

Common Impurities to Watch

-

Ethyl Ester Precursor: Check

NMR for a triplet at -

Decarboxylated Byproduct: If the hydrolysis is too harsh, the C3-COOH is lost, yielding 6-(trifluoromethyl)quinolin-4(1H)-one. Watch for the loss of the C3-COOH signal and the appearance of a new aromatic proton at position 3 (

).

Experimental Protocols

A. NMR Sample Preparation[3][4]

-

Mass: Weigh

of the solid acid. -

Solvent: Add

of DMSO- -

Additives: If the

peak is extremely broad, add

B. LC-MS Method

-

Column: C18 Reverse Phase (

, -

Mobile Phase A: Water +

Formic Acid. -

Mobile Phase B: Acetonitrile +

Formic Acid. -

Gradient:

B to -

Detection: UV at

and

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775138, 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid. Retrieved from [Link]

- Gould, R. G., & Jacobs, W. A. (1939).The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

Accela ChemBio. Product Analysis: 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid. Retrieved from [Link]

Foreword: The Dynamic Nature of a Privileged Scaffold

An In-depth Technical Guide to the Tautomerism of 4-Hydroxyquinoline Derivatives

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Within this class, 4-hydroxyquinoline derivatives are particularly significant, exhibiting a wide range of biological activities including antibacterial, antimalarial, anticancer, and antiviral properties.[1][2] However, the true chemical identity and, consequently, the biological function of these molecules are not static. They exist in a dynamic equilibrium between two or more tautomeric forms, a phenomenon of profound importance for drug design and development.[3]

This guide, prepared from the perspective of a senior application scientist, moves beyond a simple textbook description. It provides a comprehensive exploration of the tautomeric landscape of 4-hydroxyquinoline derivatives, focusing on the causality behind the equilibrium, the practical methodologies for its characterization, and the critical implications for researchers in the pharmaceutical sciences.

The Fundamental Equilibrium: Keto-Enol Tautomerism

The principal tautomeric relationship in 4-hydroxyquinoline derivatives is the prototropic equilibrium between the aromatic alcohol (enol) form and the non-aromatic amide (keto) form.[3] This is a dynamic process involving the migration of a proton and a concurrent shift of bonding electrons.

-

4-hydroxyquinoline (Enol form): A fully aromatic system with a hydroxyl group at the C4 position.

-

Quinolin-4(1H)-one (Keto form): A pyridinone ring fused to a benzene ring, featuring a carbonyl group at C4 and a proton on the nitrogen atom.

The position of this equilibrium is not fixed; it is dictated by the relative thermodynamic stability of the two forms, which can be exquisitely sensitive to the molecular environment and substitution pattern.

Caption: The fundamental keto-enol tautomeric equilibrium in the 4-hydroxyquinoline system.

While keto-enol tautomerism is dominant, for derivatives with specific substitutions (e.g., a phenacyl group), a related imine-enamine equilibrium can also be observed, involving the migration of a proton from an α-carbon to a nitrogen atom.[4][5] This is the nitrogen analog of the more common keto-enol tautomerism and follows similar mechanistic principles.[6]

Steering the Equilibrium: Key Influential Factors

Understanding the factors that shift the tautomeric equilibrium is paramount for controlling the properties of a 4-hydroxyquinoline derivative. The predominance of one tautomer is a delicate balance of electronic and environmental effects.

Solvent Effects

The solvent environment is one of the most powerful external factors influencing tautomerism.[7] The choice of solvent can dramatically alter the tautomeric ratio by preferentially stabilizing one form over the other.

-

Polar Solvents (Protic and Aprotic): Polar solvents, such as water, methanol, and DMSO, tend to favor the more polar keto tautomer .[8][9] This stabilization occurs through dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding with the carbonyl group and the N-H proton.

-

Nonpolar Solvents: In nonpolar solvents like benzene or carbon tetrachloride, the less polar enol form is often favored.[10] In the gas phase, the enol form is also typically the more stable species.[9]

-

Causality Insight: The significant dipole moment of the keto form leads to stronger solvation interactions with polar solvent molecules. This favorable solvation energy can be sufficient to overcome the inherent stability of the enol's aromatic system, tipping the equilibrium in favor of the keto tautomer. When developing in vitro assays in aqueous buffers, one must assume the keto form will be a significant, if not predominant, species.

Substituent Effects

The electronic nature and position of substituents on the quinoline ring have a profound impact on the relative stability of the tautomers.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups can influence the equilibrium. An EWG at the 3-position can stabilize the enol form by creating a favorable hydrogen bond with the 4-OH group.[11]

-

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or hydroxyl (-OH) can also shift the balance, with their effect being highly position-dependent.[12]

-

Intramolecular Hydrogen Bonding: The ability of a substituent, particularly at the 3- or 5-position, to form an intramolecular hydrogen bond can be a decisive factor. For instance, a hydrogen bond acceptor at the 3-position strongly favors the enol form by creating a stable six-membered ring.[11]

pH

The state of ionization can lock the molecule into a specific form. At physiological pH (~7.4), the neutral forms are in equilibrium. However, under acidic conditions, protonation can occur on the nitrogen or carbonyl oxygen. Under basic conditions, deprotonation of the hydroxyl or N-H group leads to an anionic species, which is a resonance-hybridized enolate, further complicating the system.

Analytical Characterization: A Multi-Technique Approach

Caption: A comprehensive experimental workflow for the study of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution, as it allows for the direct observation and quantification of all species present without disturbing the equilibrium.[13]

Protocol: Quantitative ¹H NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the 4-hydroxyquinoline derivative. Dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Expertise Insight: Start with DMSO-d₆, as its high polarity and hydrogen bond accepting nature often slow proton exchange, allowing for the observation of distinct signals for both N-H and O-H protons.

-

Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ value) for accurate integration.

-

Analysis & Quantification:

-

Identify distinct, non-overlapping signals corresponding to each tautomer. Protons on or adjacent to the tautomerizing core (e.g., H2, H3, H5) are often the most informative.

-

The keto form will show a characteristic N-H signal (often a broad singlet), while the enol form will show an O-H signal.

-

Integrate a signal unique to the keto form and one unique to the enol form.

-

The molar ratio is calculated directly from the ratio of the integrals. The equilibrium constant (KT = [enol]/[keto]) can then be determined.[13]

-

Expected Observations in ¹³C NMR: The most significant difference is observed at the C4 position. The keto tautomer exhibits a carbonyl carbon signal (C=O) significantly downfield, typically in the range of 170-180 ppm, whereas the enol form shows a carbon signal characteristic of an aromatic carbon bearing a hydroxyl group (C-OH), usually around 150-160 ppm.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The keto and enol tautomers possess different electronic systems (chromophores) and therefore exhibit distinct UV-Vis absorption spectra.[7]

Protocol: Solvent-Dependent UV-Vis Analysis

-

Sample Preparation: Prepare stock solutions of the compound in a volatile solvent (e.g., methanol). Prepare a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol, water).

-

Acquisition: Record the absorption spectrum for each solution over a range of ~200-500 nm.

-

Analysis: Compare the spectra. A shift in the wavelength of maximum absorption (λmax) or the appearance of new bands when changing solvents is strong evidence of a shift in the tautomeric equilibrium. The more conjugated aromatic enol form typically absorbs at a longer wavelength than the cross-conjugated keto form.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups and for characterizing the solid-state form.[11]

Protocol: Solid and Solution Phase IR

-

Acquisition: Acquire the IR spectrum of the solid sample (e.g., as a KBr pellet or using an ATR accessory). If soluble, acquire spectra in a nonpolar (e.g., CCl₄) and a polar (e.g., CH₃CN) solvent using an appropriate solution cell.

-

Analysis:

-

Keto Form: Look for a strong, sharp absorption band in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretch. An N-H stretching band may also be visible around 3200-3400 cm⁻¹.

-

Enol Form: Look for a broad O-H stretching band around 3200-3600 cm⁻¹ and characteristic aromatic C=C stretching bands. The absence of a strong carbonyl peak is indicative of the enol form.

-

Implications in Drug Development: Why Tautomerism Matters

Ignoring tautomerism can lead to misinterpreted structure-activity relationships (SAR), patentability issues, and failures in drug development. The specific tautomer present determines the molecule's three-dimensional shape, hydrogen bonding capabilities, and overall electronic profile.

-

Target Recognition: A biological target, such as an enzyme active site or a receptor, may selectively bind to only one tautomer. The quinolone class of antibacterials, for example, exerts its effect by targeting DNA gyrase and topoisomerase IV. Docking studies have highlighted the crucial role of the 4-oxo group and the N-H proton of the keto tautomer in binding to the enzyme-DNA complex.[2][14] If the enol form were to predominate, this critical interaction would be lost, leading to a loss of activity.

-

Pharmacokinetics (ADME): Properties like membrane permeability, solubility, and metabolism are highly dependent on the molecule's polarity and hydrogen bonding capacity. A shift in the tautomeric equilibrium can alter these properties. The more polar keto form may have higher aqueous solubility but lower membrane permeability compared to the less polar enol form.

-

Intellectual Property: Different tautomers may be considered distinct chemical entities. A comprehensive patent application should claim the compound while acknowledging its potential tautomeric forms to ensure broad protection.

Quantitative Data Summary

While the exact equilibrium constant is highly dependent on the specific derivative and conditions, general trends can be summarized.

| Factor | Condition | Predominant Tautomer | Rationale |

| Solvent | Polar (Water, DMSO, Methanol) | Keto (Quinolin-4(1H)-one) | Stabilization of the more polar C=O and N-H groups via H-bonding.[9] |

| Nonpolar (Benzene, CCl₄) | Enol (4-Hydroxyquinoline) | Favorable stability of the less polar, fully aromatic system.[10] | |

| Physical State | Solid (Crystal) | Keto (Usually) | Efficient crystal packing and intermolecular H-bonding favor the keto form.[8][9] |

| Substituent | H-bond acceptor at C3 | Enol | Formation of a stable, 6-membered intramolecular H-bond.[11] |

| N-alkylation | Keto (Fixed) | Alkylation of the nitrogen prevents the formation of the enol tautomer.[14] | |

| O-alkylation | Enol (Fixed) | Alkylation of the oxygen prevents the formation of the keto tautomer.[9] |

Conclusion

The tautomerism of 4-hydroxyquinoline derivatives is not a mere chemical curiosity but a critical determinant of their chemical, physical, and biological properties. For researchers in drug development, a thorough understanding and characterization of this equilibrium are essential. By employing a multi-faceted analytical approach grounded in NMR, UV-Vis, and IR spectroscopy, complemented by computational modeling, scientists can elucidate the tautomeric landscape of their compounds. This knowledge enables the rational design of molecules with optimized target interactions and pharmacokinetic profiles, ultimately paving the way for the development of more effective and reliable therapeutic agents.

References

- Benchchem.

- ResearchGate. Tautomeric forms of 4-hydroxy quinoline.

- Semantic Scholar. TAUTOMERISM OF 4-HYDROXY-4(1H)QUINOLON.

- ResearchGate. (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon.

- Walsh Medical Media.

- ResearchGate. The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1).

- PubMed. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.

- ResearchGate. (PDF) A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis.

- RSC Publishing. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones.

- ResearchGate. 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.

- ACS Publications. Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines.

- Bentham Science Publisher. NMR as a Tool for Studying Rapid Equilibria: Tautomerism.

- Thieme Gruppe. Differentiation between Enamines and Tautomerizable Imines.

- YouTube.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. eurekaselect.com [eurekaselect.com]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid in Cancer Research

Introduction: Targeting Cancer Metabolism with 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

Cancer is characterized by uncontrolled cell proliferation, a process that places high demands on the cellular machinery for synthesizing essential biomolecules, including nucleotides for DNA and RNA replication.[1] This metabolic dependency presents a therapeutic window to selectively target cancer cells. 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a potent small molecule that has emerged as a significant tool in cancer research.[2] Structurally, it belongs to the quinoline-3-carboxylic acid class of compounds, a scaffold known for its diverse pharmacological activities, including anti-cancer properties.[3][4] This application note will provide a comprehensive guide for researchers on the utilization of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid in cancer research, with a focus on its primary mechanism of action as an inhibitor of dihydroorotate dehydrogenase (DHODH).

Mechanism of Action: Inhibition of De Novo Pyrimidine Biosynthesis

The primary anticancer mechanism of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid and its analogs is the potent and specific inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][5] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine) from basic precursors.[6]

Rapidly proliferating cancer cells are highly dependent on this pathway to meet their increased demand for pyrimidines for DNA and RNA synthesis.[1][7] By inhibiting DHODH, 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid effectively depletes the intracellular pool of pyrimidines, leading to:

-

Cell Cycle Arrest: Deprivation of pyrimidines halts the cell cycle, primarily at the S-phase, where DNA replication occurs.[5][8]

-

Induction of Apoptosis: Sustained pyrimidine starvation triggers programmed cell death (apoptosis) in cancer cells.[3][8]

-

Cell Differentiation: In certain cancer types, such as acute myeloid leukemia (AML), DHODH inhibition has been shown to induce cell differentiation.[5][9]

The trifluoromethyl group on the quinoline ring enhances the compound's chemical stability and reactivity, making it a valuable tool for medicinal chemists.[2]

Below is a diagram illustrating the de novo pyrimidine biosynthesis pathway and the point of inhibition by 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid.

Caption: Inhibition of DHODH by 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid.

Experimental Protocols: In Vitro Characterization

The following protocols provide a framework for the initial in vitro evaluation of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid's anticancer activity.

Protocol 1: Cell Viability and Proliferation Assay

This protocol determines the concentration-dependent effect of the compound on cancer cell viability and proliferation.

1.1. Materials:

-

Cancer cell lines of interest (e.g., MCF-7 for breast cancer, K562 for leukemia, A549 for lung cancer).[4]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

-

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (dissolved in DMSO to a stock concentration of 10 mM).

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

96-well clear-bottom white plates.

-

Multichannel pipette.

-

Plate reader capable of luminescence detection.

1.2. Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Viability Measurement: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Calculate the IC50 value using a non-linear regression curve fit.

1.3. Self-Validation and Controls:

-

Positive Control: Include a known anticancer drug (e.g., doxorubicin) to validate the assay's sensitivity.

-

Uridine Rescue: To confirm that the observed cytotoxicity is due to DHODH inhibition, perform a rescue experiment by co-treating the cells with the compound and exogenous uridine (e.g., 100 µM).[10] Uridine supplementation should rescue the cells from the compound-induced toxicity.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis in cancer cells upon treatment with the compound.

2.1. Materials:

-

Cancer cell lines.

-

Complete cell culture medium.

-

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid.

-

Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.

-

6-well plates.

-

Flow cytometer.

2.2. Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

3.1. Materials:

-

Cancer cell lines.

-

Complete cell culture medium.

-

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid.

-

Propidium Iodide (PI) staining solution containing RNase A.

-

6-well plates.

-

Flow cytometer.

3.2. Procedure:

-

Cell Treatment: Treat cells as described in the apoptosis assay protocol.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with PI/RNase A solution for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Efficacy Studies

Preclinical in vivo studies are crucial to evaluate the therapeutic potential of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid.

Protocol 4: Xenograft Mouse Model

4.1. Animal Model:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice) are commonly used for xenograft studies.

4.2. Procedure:

-

Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

-

Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: The compound can be formulated for oral gavage or intraperitoneal injection. The dosing schedule and concentration should be determined from preliminary tolerability studies.[11]

-

Endpoint Analysis: Monitor tumor growth, body weight, and overall health of the mice. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Presentation

| Parameter | Cell Line A | Cell Line B | Cell Line C |

| IC50 (µM) | Insert Value | Insert Value | Insert Value |

| % Apoptosis (at IC50) | Insert Value | Insert Value | Insert Value |

| % S-phase Arrest (at IC50) | Insert Value | Insert Value | Insert Value |

| Tumor Growth Inhibition (%) | Insert Value | Insert Value | Insert Value |

Future Directions and Combination Therapies

The high metabolic activity of cancer cells makes them vulnerable to DHODH inhibition. However, resistance can emerge through the activation of pyrimidine salvage pathways.[7] Therefore, combination therapies are a promising strategy.

-

Combination with Nucleoside Transport Inhibitors: Combining 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid with inhibitors of equilibrative nucleoside transporters (ENTs) can block the salvage pathway and enhance its anticancer efficacy.[7][12]

-

Combination with Immunotherapy: DHODH inhibition has been shown to upregulate antigen presentation on cancer cells, potentially sensitizing them to immune checkpoint inhibitors.[6][9]

Conclusion

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a valuable research tool for investigating the role of de novo pyrimidine biosynthesis in cancer. Its potent inhibition of DHODH provides a clear and targetable mechanism of action. The protocols outlined in this application note offer a robust framework for researchers to explore the anticancer potential of this compound and to develop novel therapeutic strategies targeting cancer metabolism.

References

- Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work?

- Cataldi, A., et al. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.

- Chem-Impex. (n.d.). 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid.

- Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.

- Kyani, A., et al. (2021, April 11). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors.

- Dexter, D. L., et al. (n.d.). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. PubMed.

- PubMed. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.

- Nowacka, K. H., & Jabłońska, E. (2021, October 1). Role of the APRIL molecule in solid tumors. CiteAb.

- (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.

- PubMed. (n.d.). Phase I study of RP 49532A, a new protein-synthesis inhibitor, in patients with advanced refractory solid tumors.

- NIH. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

- Cuthbertson, C. R., et al. (n.d.). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. PMC - NIH.

- (n.d.). Interaction of brequinar and analogs with PD-L1: a molecular docking analysis.

- MDPI. (2018, December 18). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole.

- ASH Publications. (2022, November 15). Identifying Mechanisms of Resistance to DHODH Inhibition in Cancer.

- eLife. (2023, May 23). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation.

- PubMed. (n.d.). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species.

- ClinicalTrials.gov. (n.d.). NCT07221357 | A Study to Evaluate the Safety and Efficacy of Pumitamig in Combination With Chemotherapy Versus Bevacizumab in Combination With Chemotherapy in Participants With Previously Untreated, Unresectable, or Metastatic Colorectal Cancer.

- AACR Journals. (2025, April 21). Abstract 6902: Promising therapeutic effects of pyrimidine synthesis inhibition by a novel dihydroorotate dehydrogenase inhibitor in small cell lung cancer.

- ResearchGate. (2025, August 6). (PDF) Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.

- (2020, November 23). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors.

- Gullbo, J., et al. (n.d.). Antitumor efficacy and acute toxicity of the novel dipeptide melphalanyl-p-L-fluorophenylalanine ethyl ester (J1) in vivo. PubMed.

- Truong, T. T., & Nielsen, J. (2024, March 15). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering.

- National Cancer Institute. (n.d.). Definition of DHODH inhibitor RP7214 - NCI Drug Dictionary.

- ACS Publications. (2021, November 3). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth | ACS Chemical Biology.

- MySkinRecipes. (n.d.). 6-(Trifluoromethoxy)quinoline-3-carboxylic acid.

Sources

- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]

- 7. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. Interaction of brequinar and analogs with PD-L1: a molecular docking analysis [explorationpub.com]

- 10. ashpublications.org [ashpublications.org]

- 11. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid as a Fluorescent Probe for Cellular Imaging

Introduction: Unveiling Cellular Landscapes with a Novel Quinoline Probe

In the dynamic world of cellular biology and drug discovery, the ability to visualize and track subcellular events in real-time is paramount. Fluorescent probes are indispensable tools in this endeavor, acting as beacons that illuminate the intricate workings of the cell. This guide introduces 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, a versatile quinoline-based fluorescent probe, for high-fidelity cellular imaging applications.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives are known for their diverse biological activities, including anticancer and antibacterial properties.[3][4] The inherent fluorescence of many quinoline compounds, coupled with their ability to permeate cell membranes, makes them attractive candidates for the development of novel imaging agents.[5][6] The subject of this guide, 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, leverages these properties, offering a robust platform for visualizing cellular structures and processes. The inclusion of a trifluoromethyl group often enhances chemical stability and can modulate the photophysical properties of the fluorophore.[7][8][9]

These application notes provide a comprehensive overview of the probe's characteristics, a detailed protocol for its use in live-cell imaging, and guidance on data interpretation, empowering researchers to effectively integrate this tool into their experimental workflows.

Physicochemical & Fluorescent Properties

Understanding the fundamental properties of a fluorescent probe is critical for designing and troubleshooting imaging experiments. 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid exhibits favorable characteristics for cellular imaging.

| Property | Value | Significance in Cellular Imaging |

| Molecular Formula | C₁₁H₆F₃NO₃ | Influences solubility and membrane permeability. |

| Molecular Weight | 257.17 g/mol | Relevant for calculating molar concentrations. |

| Excitation Wavelength (λex) | ~350 nm | Allows for excitation with common UV or near-UV light sources. |

| Emission Wavelength (λem) | ~450 nm | Emits in the blue region of the visible spectrum. |

| Stokes Shift | ~100 nm | A large Stokes shift minimizes self-quenching and improves signal-to-noise. |

| Quantum Yield (Φ) | Moderate to High | A higher quantum yield indicates brighter fluorescence.[10] |

| Photostability | Good | Resists photobleaching, enabling longer imaging experiments.[11] |

| Cell Permeability | Yes | Can passively diffuse across the cell membrane.[5] |

| Solubility | Soluble in DMSO, partially soluble in aqueous buffers | Stock solutions are typically prepared in DMSO.[7] |

Note: Exact spectral properties may vary depending on the cellular microenvironment (e.g., pH, polarity).

Principle of Action: A "Turn-On" Response in the Cellular Milieu

Many quinoline-based fluorescent probes operate on a "turn-on" mechanism, where their fluorescence is significantly enhanced upon interaction with a specific cellular component or change in the microenvironment.[12][13] The fluorescence of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is sensitive to its local environment. In aqueous media, the probe may exist in a quenched or low-fluorescent state. Upon entering the hydrophobic interior of cellular membranes or binding to intracellular proteins, a conformational change or altered electronic state can lead to a dramatic increase in fluorescence intensity.[6]

This environment-sensitive fluorescence is a key advantage, as it can potentially be used to report on changes in cellular states or to specifically highlight certain subcellular compartments. The mechanism often involves intramolecular charge transfer (ICT) or photoinduced electron transfer (PET), processes that are modulated by the probe's interaction with its surroundings.[14][15]

Detailed Protocol for Live-Cell Imaging

This protocol provides a step-by-step guide for staining live cells with 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid and acquiring fluorescent images.

Reagent Preparation

-

Probe Stock Solution (10 mM): Dissolve 2.57 mg of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid in 1 mL of anhydrous dimethyl sulfoxide (DMSO). Mix thoroughly by vortexing. Store at -20°C, protected from light.

-

Working Solution (1-10 µM): On the day of the experiment, dilute the 10 mM stock solution in pre-warmed cell culture medium or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS) to the desired final concentration.[11] The optimal concentration should be determined empirically for each cell type and experimental condition.

Cell Culture and Plating

-

Culture cells of interest (e.g., HeLa, A549, or primary cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.[3]

-

For imaging, seed the cells onto glass-bottom dishes, chamber slides, or multi-well plates suitable for fluorescence microscopy. Allow the cells to adhere and reach the desired confluency (typically 60-80%) before staining.

Staining Procedure

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or HBSS.[11]

-

Add the pre-warmed working solution of the fluorescent probe to the cells, ensuring the entire cell monolayer is covered.

-

Incubate the cells for 15-60 minutes at 37°C in the dark. The optimal incubation time may vary depending on the cell type and should be determined experimentally.[16]

-

After incubation, aspirate the staining solution.

-

Wash the cells twice with pre-warmed imaging buffer (e.g., Live Cell Imaging Solution or HBSS with calcium and magnesium) to remove any unbound probe and reduce background fluorescence.[11]

-

Add fresh, pre-warmed imaging buffer to the cells. The cells are now ready for imaging.

Fluorescence Microscopy and Image Acquisition

-

Use a fluorescence microscope equipped with a suitable filter set for DAPI or other blue fluorophores (e.g., excitation filter ~350/50 nm, dichroic mirror ~400 nm, emission filter ~460/50 nm).

-

Bring the cells into focus using brightfield or phase-contrast microscopy.

-

Switch to the fluorescence channel and adjust the exposure time and illumination intensity to obtain a clear signal with minimal phototoxicity.[11]

-

Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

-

For time-lapse imaging, ensure the imaging chamber maintains the appropriate temperature, humidity, and CO₂ levels.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the live-cell imaging protocol.

Caption: Workflow for live-cell imaging with the quinoline probe.

Data Analysis and Interpretation

The acquired fluorescence images can provide both qualitative and quantitative information about the cells.

-

Qualitative Analysis: Observe the subcellular localization of the fluorescent signal. Does the probe accumulate in specific organelles, such as the mitochondria, endoplasmic reticulum, or nucleus?[16][17] The distribution pattern can provide clues about the probe's mechanism of action and potential cellular targets.

-

Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the fluorescence intensity in different cellular regions. This can be used to quantify changes in probe uptake or localization in response to experimental treatments.

Illustrating the Data Analysis Pipeline

This diagram outlines a typical workflow for quantitative image analysis.

Caption: Pipeline for quantitative analysis of fluorescence images.

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| No or Weak Signal | - Low probe concentration- Insufficient incubation time- Incorrect filter set | - Increase probe concentration- Optimize incubation time- Verify microscope filter specifications |

| High Background | - Incomplete washing- Probe precipitation- Autofluorescence | - Increase the number of washes- Ensure the working solution is clear- Acquire an unstained control image to assess autofluorescence |

| Phototoxicity | - High illumination intensity- Long exposure times | - Reduce laser power or lamp intensity- Decrease exposure time- Use a more sensitive camera |

| Uneven Staining | - Cell clumping- Probe aggregation | - Ensure a single-cell suspension before plating- Vortex the working solution before use |

Broader Applications and Future Directions

The versatility of the 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid scaffold opens up numerous possibilities for further development and application.

-

Drug Discovery: The probe can be used in high-content screening assays to assess the effects of drug candidates on cellular morphology and function.[18][19]

-

Targeted Imaging: The carboxylic acid group provides a handle for conjugation to targeting moieties, such as antibodies or peptides, to enable specific labeling of cellular structures or proteins.

-

Sensing Specific Analytes: By modifying the quinoline core, it may be possible to develop derivatives that act as selective fluorescent sensors for specific ions (e.g., Zn²⁺, Cu²⁺) or reactive oxygen species.[5][13][20]

-

Super-Resolution Microscopy: With appropriate photophysical properties, derivatives of this probe could potentially be used in advanced imaging techniques like STORM or PALM to visualize cellular structures with nanoscale resolution.[21]

Conclusion

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a valuable addition to the molecular imaging toolbox. Its favorable fluorescent properties, cell permeability, and environment-sensitive signal make it a robust probe for a variety of cellular imaging applications. The protocols and guidelines presented here provide a solid foundation for researchers to successfully employ this probe and to explore its potential in their own areas of investigation.

References

-

Chem-Impex. (n.d.). 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid. Retrieved from [Link]

-

Firdaus, F., et al. (2020). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. Retrieved from [Link]

-

Li, Y., et al. (2024). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. RSC Advances. Retrieved from [Link]

-

Wang, Y., et al. (2015). Quinoline derivative-functionalized carbon dots as a fluorescent nanosensor for sensing and intracellular imaging of Zn2+. Journal of Materials Chemistry B. Retrieved from [Link]

-

Zhao, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

-

Madak, J. T., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Murgia, S., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules. Retrieved from [Link]

-

Liu, H.-W., et al. (2016). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry. Retrieved from [Link]

-

Xianyu, S., et al. (2020). Optimization of activity localization of quinoline derivatives: Design, synthesis, and dual evaluation of biological activity for potential antitumor and antibacterial agents. Bioorganic Chemistry. Retrieved from [Link]

-

Le-Duff, C. S., et al. (2019). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society. Retrieved from [Link]

-

da Silva, A. F. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Zhang, S.-H., et al. (2022). Cell nucleus localization and high anticancer activity of quinoline–benzopyran rhodium(iii) metal complexes as therapeutic and fluorescence imaging agents. Dalton Transactions. Retrieved from [Link]

-

Lee, J. S., et al. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Scientific Reports. Retrieved from [Link]

-

Wang, D., et al. (2021). A novel quinoline-based turn-on fluorescent probe for the highly selective detection of Al (III) and its bioimaging in living cells, plants tissues and zebrafish. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Wang, Y., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. Retrieved from [Link]

-

Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

StainsFile. (n.d.). Fluorescent Live Cell Imaging. Retrieved from [Link]

-

Roy, M., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Csonka, R., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Retrieved from [Link]

-

He, L. (2012). Quinoline-Based Fluorescence Sensors. In Molecular Photochemistry - Various Aspects. IntechOpen. Retrieved from [Link]

-

Le-Duff, C. S., et al. (2019). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society. Retrieved from [Link]

-

Wilson, A. J., & Kapanidis, A. N. (2023). A guide to small fluorescent probes for single-molecule biophysics. APL Bioengineering. Retrieved from [Link]

-

da Silva, A. F. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Retrieved from [Link]

-

Al-Trawneh, S. A., et al. (2014). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of activity localization of quinoline derivatives: Design, synthesis, and dual evaluation of biological activity for potential antitumor and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline derivative-functionalized carbon dots as a fluorescent nanosensor for sensing and intracellular imaging of Zn2+ - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. A novel quinoline-based turn-on fluorescent probe for the highly selective detection of Al (III) and its bioimaging in living cells, plants tissues and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell nucleus localization and high anticancer activity of quinoline–benzopyran rhodium(iii) metal complexes as therapeutic and fluorescence imaging agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 19. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

Application Notes and Protocol for Enzyme Inhibition Assays with 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

Introduction: The Therapeutic Potential of Quinoline Carboxylic Acids

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a compound of significant interest for drug discovery and development. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, making it an attractive candidate for modulating the activity of various enzymes.[1][2] Derivatives of quinoline-3-carboxylic acid have demonstrated inhibitory activity against a range of enzymatic targets, including protein kinase CK2, sirtuin 3 (SIRT3), and various DNA-interacting enzymes.[3][4][5][6][7] Notably, compounds with the 4-quinoline carboxylic acid scaffold have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[8] Inhibition of DHODH can lead to the depletion of pyrimidines necessary for DNA and RNA synthesis, thereby halting cell cycle progression, a mechanism exploited in the treatment of cancer, autoimmune disorders, and viral infections.[8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust protocol for an enzyme inhibition assay using 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid. The focus will be on the principles of assay design, with a specific, detailed protocol for a dihydroorotate dehydrogenase (DHODH) inhibition assay as a primary example.

Pillar 1: Foundational Principles of Enzyme Inhibition Assays

A successful enzyme inhibition assay is built on a thorough understanding of enzyme kinetics and careful optimization of assay conditions. The goal is to create a self-validating system that produces reliable and reproducible data.

Causality in Experimental Design:

The choice of every reagent and parameter in an enzyme assay is critical and should be based on a clear understanding of its impact on the enzymatic reaction. Key considerations include:

-

Buffer and pH: Enzymes exhibit optimal activity within a specific pH range. The chosen buffer system should maintain this pH throughout the experiment.[10]

-

Substrate Concentration: For identifying competitive inhibitors, it is often recommended to use a substrate concentration at or below the Michaelis constant (Km).[11] This ensures that the assay is sensitive to inhibitors that compete with the substrate for binding to the enzyme's active site.

-

Enzyme Concentration: The enzyme concentration should be optimized to ensure a linear reaction rate over the desired time course.[12]

-

Temperature: Enzyme activity is highly dependent on temperature. Consistent and controlled temperature is crucial for reproducible results.[10]

Ensuring Trustworthiness through a Self-Validating System:

A robust assay protocol incorporates controls to validate the results:

-

Negative Control (No Inhibitor): This provides the baseline of maximum enzyme activity.

-

Positive Control (Known Inhibitor): A known inhibitor of the target enzyme should be included to confirm that the assay can detect inhibition. For a DHODH assay, brequinar or teriflunomide are suitable positive controls.[13]

-

No Enzyme Control: This control accounts for any non-enzymatic substrate degradation or background signal.

Pillar 2: General Protocol for an Enzyme Inhibition Assay

This generalized protocol can be adapted for various enzyme targets.

Experimental Workflow Diagram

Caption: General workflow for an enzyme inhibition assay.

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a concentrated stock solution of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid in a suitable solvent (e.g., DMSO).

-

Prepare assay buffer, enzyme stock solution, and substrate stock solution. The specific compositions will depend on the target enzyme.

-

-

Inhibitor Dilution Series:

-

Assay Plate Setup:

-

In a 96-well or 384-well microplate, add the assay buffer and the enzyme solution to each well.

-

Add the diluted inhibitor solutions to the test wells.

-

Include wells for negative controls (vehicle, typically DMSO) and positive controls (a known inhibitor).

-

-

Pre-incubation:

-

Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.[14]

-

-

Reaction Initiation and Monitoring:

-

Initiate the reaction by adding the substrate to all wells.

-

Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the assay format (e.g., absorbance for a colorimetric assay, fluorescence for a fluorometric assay).[14]

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each well from the linear portion of the progress curve.

-